Macrocarpal A

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Macrocarpal A is typically extracted from the leaves of Eucalyptus macrocarpa. The extraction process involves several steps:

Extraction with Acetone: The leaves are first extracted with acetone to obtain a crude extract.

Fractionation: The crude extract is then fractionated into strongly acidic, weakly acidic, alkaline, and neutral fractions.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The essential oil constituent is removed from the Eucalyptus plant, and the residue is extracted with water or an organic solvent aqueous solution. The obtained extraction residue is further extracted with an organic solvent aqueous solution or an organic solvent, resulting in a high yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Macrocarpal A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific sites on the this compound molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives with different biological activities .

Wissenschaftliche Forschungsanwendungen

Macrocarpal A has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound for studying complex natural product synthesis and reaction mechanisms.

Biology: Its antibacterial properties make it a valuable compound for studying microbial resistance and developing new antibiotics.

Medicine: this compound has potential therapeutic applications due to its antibacterial and anti-inflammatory properties.

Industry: It is used in the development of natural preservatives and antimicrobial agents for various industrial applications

Wirkmechanismus

Macrocarpal A exerts its antibacterial effects by targeting bacterial cell walls and disrupting their integrity. The compound interacts with specific molecular targets, leading to the inhibition of bacterial growth and proliferation. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with essential bacterial enzymes and proteins .

Vergleich Mit ähnlichen Verbindungen

Macrocarpal B: Another compound isolated from Eucalyptus species with similar antibacterial properties.

Euglobals: Compounds isolated from Eucalyptus globulus with anti-inflammatory activity.

Robustadials: Antimalarial compounds isolated from Eucalyptus robusta.

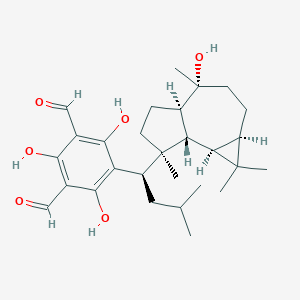

Comparison: Macrocarpal A is unique due to its specific structure, which includes a three-membered ring, a five-membered ring, and a seven-membered ring. This structural uniqueness contributes to its potent antibacterial activity and distinguishes it from other similar compounds. While Macrocarpal B and Euglobals also exhibit antibacterial and anti-inflammatory properties, this compound’s distinct structure and higher potency make it a valuable compound for further research and development .

Eigenschaften

IUPAC Name |

5-[(1R)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3/t17-,18-,19+,21-,22-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLPTYJTKWQCDX-MOTAWSDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CC[C@@H]3[C@@H]2[C@H]4[C@H](C4(C)C)CC[C@@]3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157878 | |

| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132951-90-7 | |

| Record name | Macrocarpal A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132951907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Macrocarpal A?

A1: this compound is a naturally occurring compound primarily isolated from various Eucalyptus species. It belongs to a class of compounds known as formylated phloroglucinol-terpene meroterpenoids. [, ]

Q2: What is the molecular structure of this compound?

A2: this compound consists of a phloroglucinol dialdehyde unit attached to a diterpene moiety. The diterpene portion specifically contains a 3-membered ring, a 5-membered ring, and a 7-membered ring. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H40O6, and its molecular weight is 472.6 g/mol. [, ]

Q4: Has the structure of this compound been confirmed by any analytical techniques?

A4: Yes, the structure of this compound was definitively elucidated through X-ray crystallography. [, ]

Q5: What are the main sources of this compound?

A5: this compound is primarily found in the leaves of several Eucalyptus species, including Eucalyptus macrocarpa, Eucalyptus globulus, and Eucalyptus tereticornis. [, , , ]

Q6: Does the concentration of this compound vary among different Eucalyptus species?

A6: Yes, research suggests that the concentration and composition of this compound and other formylated phloroglucinols (FPCs) can differ significantly among Eucalyptus species and even populations within a species. [, ]

Q7: What are the reported biological activities of this compound?

A7: this compound exhibits a range of biological activities, most notably antibacterial, antifungal, and topoisomerase I (Top1) inhibition. [, , ]

Q8: Which types of bacteria are particularly susceptible to this compound?

A8: this compound demonstrates significant antibacterial activity against Gram-positive bacteria, particularly Porphyromonas gingivalis, a key periodontal pathogen. [, ]

Q9: How does this compound exert its antibacterial effects against Porphyromonas gingivalis?

A9: Studies suggest that this compound inhibits the growth of P. gingivalis, suppresses its trypsin-like proteinase activity, and hinders its ability to bind to saliva-coated hydroxyapatite, potentially interfering with its colonization in the oral cavity. []

Q10: Beyond antibacterial effects, what other biological activities have been observed with this compound?

A11: this compound has shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. []

Q11: Does this compound have any effects on human cells?

A12: Research indicates that this compound can increase ceramide levels in human keratinocytes, the predominant cell type in the outermost layer of skin, potentially contributing to improved skin barrier function. []

Q12: How does this compound increase ceramide levels in keratinocytes?

A13: While the exact mechanism requires further investigation, studies suggest that this compound might stimulate the expression of enzymes involved in ceramide synthesis, such as serine palmitoyltransferase, acid and neutral sphingomyelinases, glucosylceramide synthase, and glucocerebrosidase. []

Q13: Does this compound affect topoisomerase I differently compared to other inhibitors?

A16: Research suggests that this compound and eucalypglobulusal A might act as Top1 catalytic inhibitors, distinguishing them from Top1 poisons that stabilize the Top1-DNA cleavage complex. This distinct mechanism could potentially lead to different pharmacological profiles and therapeutic applications. []

Q14: Are there any known quantitative trait loci (QTL) associated with this compound production in Eucalyptus?

A18: Yes, QTL analysis in Eucalyptus globulus has revealed two unlinked QTLs associated with macrocarpal levels in juvenile leaves. These findings suggest a genetic basis for the variation in macrocarpal production in this species. []

Q15: Is there evidence that the genetic control of this compound production is stable across different life stages of Eucalyptus?

A19: Interestingly, a QTL for sideroxylonal, another FPC found in Eucalyptus, has been identified in both juvenile and adult foliage of different Eucalyptus species, suggesting that the genetic control of some FPCs might be relatively stable across different developmental stages. []

Q16: Could the genetic variation in this compound production in Eucalyptus have ecological implications?

A20: Given that FPCs like this compound play a role in Eucalyptus defense against herbivores, the genetic variation in their production could contribute to differences in herbivore resistance among Eucalyptus populations and potentially influence plant-herbivore interactions in natural ecosystems. [, ]

Q17: Has this compound been found in other plant genera besides Eucalyptus?

A21: While predominantly found in Eucalyptus, structurally similar meroterpenoids with potential antibacterial activity have been isolated from the fruits of Eugenia umbelliflora, a plant belonging to the same family (Myrtaceae) as Eucalyptus. []

Q18: Have there been attempts to synthesize this compound?

A22: Yes, the first stereoselective total synthesis of macrocarpal C, a closely related compound to this compound, was achieved using a novel hexasubstituted benzene chromium tricarbonyl complex, providing insights into the potential for synthetic production of these compounds. [, , ]

Q19: What is the significance of the total synthesis of macrocarpal C in relation to this compound?

A23: The successful synthesis of macrocarpal C also led to the clarification of the structure of macrocarpal G, revealing it to be identical to macrocarpal C. This finding is significant as it highlights the close structural relationships within the macrocarpal family and provides a foundation for further synthetic exploration of this compound and its analogs. [, ]

Q20: Are there any patented inventions related to this compound or its derivatives?

A24: Yes, there are patents related to the preparation of chewing gum containing specific concentrations of this compound, B, and C, highlighting its potential applications in the food and pharmaceutical industries. []

Q21: Are there any patents related to the therapeutic use of this compound or its derivatives?

A25: Yes, there are patents covering a new Eucalyptus extract enriched in macrocarpal G and its method of preparation. This patent also describes the use of this extract for treating or preventing conditions related to neurotransmitter reuptake disorders. []

Q22: Has the stability of this compound been studied?

A26: ** While specific stability data for this compound is limited in the provided research, a study investigating the impact of ozone and wounding stress on Eucalyptus globulus leaves revealed different temporal variations in various macrocarpals, suggesting potential influences of environmental factors on their stability. []

Q23: What analytical techniques are commonly employed to characterize and quantify this compound?

A27: Common techniques include high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for molecular weight determination, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. [, ]

Q24: Is there a need for alternative methods for extracting and purifying this compound?

A28: Yes, despite its potential, traditional extraction methods for this compound often result in low yields and require further purification. Developing more efficient and sustainable extraction techniques, such as intermittent counter-current extraction (ICcE), is crucial for large-scale applications. []

Q25: What are the advantages of using intermittent counter-current extraction (ICcE) for isolating this compound?

A29: ICcE offers advantages over traditional methods by enabling continuous extraction, providing more stable phase volume ratios in the separation process, and potentially leading to higher yields of this compound from natural sources. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one](/img/structure/B186410.png)

![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)

![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)

![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)